Amino-quinolin-3-YL-acetic acid
Description
Amino-quinolin-3-YL-acetic acid is a quinoline derivative featuring an amino (-NH₂) group and an acetic acid (-CH₂COOH) moiety attached to the 3-position of the quinoline ring.
Properties
IUPAC Name |
2-amino-2-quinolin-3-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-10(11(14)15)8-5-7-3-1-2-4-9(7)13-6-8/h1-6,10H,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYJMUJCXQQBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino-quinolin-3-YL-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Functionalization: Introduction of an amino group at the 3-position of the quinoline ring. This can be achieved through nitration followed by reduction or direct amination using suitable reagents.
Acetic Acid Introduction: The acetic acid moiety is introduced via carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Amino-quinolin-3-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Amino-quinolin-3-YL-acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of amino-quinolin-3-YL-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-Amino-2-(quinolin-6-yl)acetic acid (CAS 108763-20-8)
- Structural Differences: The amino and acetic acid groups are positioned at the 6- and 2-positions of the quinoline ring, respectively, unlike the 3-yl substitution in the target compound.
- Implications: Positional isomerism can drastically alter molecular interactions. For instance, the 3-yl substitution in Amino-quinolin-3-YL-acetic acid may enhance hydrogen bonding with biological targets compared to the 6-yl analog, which could influence binding affinity or pharmacokinetics .
Quinolin-5-ylacetic acid (CAS 152150-03-3)
- Structural Differences: The acetic acid group is attached to the 5-position of quinoline, lacking the amino substituent.
- Implications: The absence of the amino group reduces polarity and metal-chelating capacity.
Functional Group Variations
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid (CAS 1431729-33-7)
- Structural Differences: A chloro (-Cl) and methyl (-CH₃) group replace the amino (-NH₂) substituent.
- Biological Activity: Chlorinated quinolines often exhibit antibacterial properties, suggesting the target compound’s amino group might shift activity toward metal-dependent pathways (e.g., enzyme inhibition via chelation) .
2-Methyl-4-quinolone-3-acetic acid
- Structural Differences: A ketone group at the 4-position modifies the quinoline core to a quinolone, with acetic acid at the 3-position.
- Activity: Quinolones are known for antibacterial effects, suggesting the target compound’s amino group could either enhance or redirect bioactivity depending on substituent interactions .
Derivatives with Heterocyclic Modifications
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structural Differences : Incorporates a fused furan ring and a methoxyphenyl group at the 2-position.
- Implications: Synthesis: Prepared via a multicomponent reaction involving 8-hydroxyquinoline, highlighting the versatility of quinoline-based synthetic routes, which could be modified to introduce amino groups . Applications: The furan ring increases aromaticity and may influence fluorescence properties, whereas the target compound’s amino group prioritizes chelation and solubility .
Key Data Table: Comparative Properties
Research Findings and Implications
- Metal Chelation: The amino and carboxylic acid groups in this compound may synergize for enhanced chelation of transition metals (e.g., Fe³⁺, Cu²⁺), a property exploited in 8-hydroxyquinoline derivatives for antimicrobial and anticancer applications .
- Antibacterial Potential: Structural analogs like 2-Methyl-4-quinolone-3-acetic acid suggest that the target compound’s activity could be optimized by balancing electron-donating (amino) and withdrawing (carboxylic acid) groups .
- Synthetic Flexibility: Methods such as telescoped multicomponent reactions (used for furan-quinoline analogs) could be adapted for efficient large-scale synthesis of the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Amino-quinolin-3-YL-acetic acid, and how can reaction efficiency be optimized?
- Methodology : Begin with Friedländer or Pfitzinger quinoline synthesis, followed by acetic acid side-chain introduction via alkylation or coupling reactions. Use potassium permanganate for oxidation steps (as in tetrahydroquinoline derivatives) and lithium aluminum hydride for selective reductions . Optimize yields by controlling temperature (e.g., 60–80°C for cyclization) and using catalysts like palladium for cross-coupling reactions .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodology : Employ H/C NMR to confirm the quinoline backbone and acetic acid moiety, focusing on aromatic proton signals (δ 7.0–9.0 ppm) and carboxylate carbon (δ ~170 ppm). Use HPLC-MS for purity assessment and IR spectroscopy to verify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups .
Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via LC-MS and compare with control samples stored at 4°C and room temperature .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data versus computational modeling for this compound?
- Methodology : Cross-validate results using multiple techniques:
- Perform X-ray crystallography to resolve bond angles and spatial arrangements.
- Compare with DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in tautomeric forms or hydrogen bonding .
- Use solid-state NMR to reconcile differences between experimental and simulated data .
Q. What strategies can elucidate the compound’s interaction with specific enzymes in biochemical pathways?
- Methodology :
- Perform enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting enzymes like cyclooxygenase or kinases, given structural similarities to bioactive quinoline derivatives .
- Use molecular docking (AutoDock Vina) to predict binding affinities, focusing on the acetic acid moiety’s role in active-site interactions .
- Validate findings with CRISPR-edited cell lines to assess pathway-specific effects .
Q. How can researchers optimize the compound’s solubility and stability for in vitro pharmacological models?
- Methodology :
- Test co-solvents (e.g., DMSO:PBS mixtures) and pH adjustments (4.5–7.4) to enhance aqueous solubility.
- Use nanoformulation (liposomes or PEGylation) to improve bioavailability and reduce aggregation .
- Monitor stability via circular dichroism (CD) and dynamic light scattering (DLS) over 72-hour periods .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and H-bond donors.
- Use molecular dynamics simulations (GROMACS) to assess conformational flexibility in biological membranes .
Data Interpretation and Conflict Resolution
Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
